molecular formula C6H10BrNO B569896 1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE CAS No. 119153-05-8

1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE

Cat. No.: B569896
CAS No.: 119153-05-8
M. Wt: 192.056
InChI Key: ANMQLZHACYNAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE is a chemical compound that features a bromine atom, an aziridine ring, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE typically involves the reaction of 2,2-dimethylaziridine with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 2,2-dimethylaziridine and bromoacetyl bromide.

    Solvent: Anhydrous conditions are often preferred, with solvents like tetrahydrofuran (THF) being commonly used.

    Temperature: The reaction is usually conducted at low temperatures, around -78°C, to control the reactivity of the intermediates.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring safety protocols, and implementing efficient purification processes to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.

    Oxidation: Products include carboxylic acids, ketones, or aldehydes.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is harnessed in the development of drugs and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Similar in structure but with a benzo[d][1,3]dioxin ring instead of an aziridine ring.

    2-Bromo-1-(3-nitrophenyl)ethan-1-one: Contains a nitrophenyl group instead of an aziridine ring.

Uniqueness

1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE is unique due to its aziridine ring, which imparts distinct reactivity and potential biological activity. This sets it apart from other bromoethanone derivatives, making it a valuable compound for research and development in various fields.

Properties

CAS No.

119153-05-8

Molecular Formula

C6H10BrNO

Molecular Weight

192.056

IUPAC Name

2-bromo-1-(2,2-dimethylaziridin-1-yl)ethanone

InChI

InChI=1S/C6H10BrNO/c1-6(2)4-8(6)5(9)3-7/h3-4H2,1-2H3

InChI Key

ANMQLZHACYNAKY-UHFFFAOYSA-N

SMILES

CC1(CN1C(=O)CBr)C

Synonyms

Aziridine, 1-(bromoacetyl)-2,2-dimethyl- (9CI)

Origin of Product

United States

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